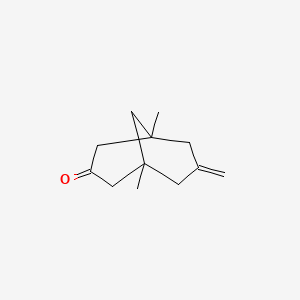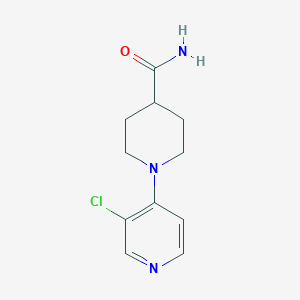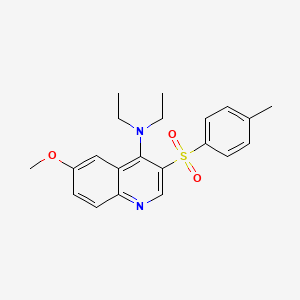![molecular formula C22H24ClN3O4S2 B2740450 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one CAS No. 886956-22-5](/img/structure/B2740450.png)
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, substituted 2-amino benzothiazoles react with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates are further treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to obtain the final derivatives . The purity of the synthesized compounds is verified through C, H, and N analysis, and their structures are confirmed using IR, 1H NMR, 13C NMR, and mass spectral data.
Molecular Structure Analysis
The molecular structure of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one consists of a benzothiazole ring, a piperazine moiety, and a tosylpropanone group. The chloro and methoxy substituents on the benzothiazole ring contribute to its overall properties .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Compounds containing benzothiazole and piperazine structures have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of benzothiazole and piperazine have been synthesized and screened for in vitro antimicrobial activity, showing variable and modest activity against investigated strains of bacteria and fungi. This suggests that compounds with similar structures may hold potential as antimicrobial agents, warranting further investigation into their efficacy and mechanisms of action (Patel, Agravat, & Shaikh, 2011).
Antimicrobial and Antifungal Agents
Research has also focused on the synthesis of piperazine derivatives as potential antimicrobial and antifungal agents. Piperazine analogs have shown significant pharmacophoric activities, with synthesized derivatives demonstrating considerable antimicrobial and antifungal properties against various microorganisms. This highlights the potential of such compounds in the development of new therapeutic agents for treating microbial infections (Suryavanshi & Rathore, 2017).
Biological Evaluation for Antidepressant Activity
Compounds with a piperazine moiety have been evaluated for their potential as antidepressant drugs. A series of new derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter have been synthesized and tested for in vitro activity. Some compounds have shown high nanomolar affinity for both activities, indicating their potential as potent antidepressant agents with a new dual mechanism of action (Martínez et al., 2001).
Cardiotropic Activity
Research into the cardiotropic activity of piperazine derivatives has led to the synthesis of new compounds with significant antiarrhythmic activity in specific arrhythmia models. This indicates that compounds with piperazine structures could be explored further for their potential benefits in cardiovascular diseases (Mokrov et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of this compound appear to be Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by producing prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. These prostaglandins are lipid compounds that play a significant role in maintaining homeostasis between health and injury . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation .
Result of Action
The compound’s action results in a significant reduction in inflammation. It has been shown to have anti-inflammatory properties, with compounds similar in structure demonstrating high IC50 values for COX-1 inhibition . Furthermore, these compounds have shown excellent selectivity index (SI) values for COX-2 and significant inhibition of albumin denaturation .
Propiedades
IUPAC Name |
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2/c1-15-3-5-16(6-4-15)32(28,29)14-9-19(27)25-10-12-26(13-11-25)22-24-20-18(30-2)8-7-17(23)21(20)31-22/h3-8H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTZBSAJEDLKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2740369.png)
![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)
![(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2740371.png)
![2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2740372.png)

![4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2740377.png)
![2-(4-Methylphenyl)-8-[(4-methylphenyl)sulfonyl]-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740378.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2740381.png)


![3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2740386.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2740387.png)
![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2740389.png)
